molecular formula C7H9NO2 B1329608 1-Methylpyrrole-2-acetic acid CAS No. 21898-59-9

1-Methylpyrrole-2-acetic acid

Cat. No.: B1329608
CAS No.: 21898-59-9
M. Wt: 139.15 g/mol
InChI Key: SYYOUHJJSOLSJD-UHFFFAOYSA-N
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Description

1-Methylpyrrole-2-acetic acid is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrole-2-acetic acid can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrole-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methylpyrrole-2-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methylpyrrole-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

1-Methylpyrrole-2-acetic acid can be compared with other similar compounds, such as:

    Pyrrole-2-acetic acid: Lacks the methyl group at the nitrogen atom, resulting in different chemical properties and reactivity.

    1-Methylpyrrole-3-acetic acid: The acetic acid group is attached to the third position of the pyrrole ring, leading to variations in its chemical behavior.

    2-Methylpyrrole-2-acetic acid: The methyl group is attached to the second position of the pyrrole ring, affecting its reactivity and applications.

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-2-3-6(8)5-7(9)10/h2-4H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYOUHJJSOLSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176302
Record name 1-Methyl-1H-pyrrole-2-acetic acid
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21898-59-9
Record name 1-Methyl-1H-pyrrole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21898-59-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrrole-2-acetic acid
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Record name 1-Methyl-1H-pyrrole-2-acetic acid
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Record name 1-methyl-1H-pyrrole-2-acetic acid
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Synthesis routes and methods I

Procedure details

Hydrazine monohydrate (65 ml) was added dropwise to a solution of methyl 1-methyl-1H-pyrrole-2-acetate (0.326 mol) in ethanol (300 ml) and the mixture was refluxed for 4 hours. The mixture was evaporated till dryness. The residue was taken up in dichloromethane and an aqueous potassium carbonate solution (10%) and extracted with dichloromethane. The organic layer was dried (MgSO4) and evaporated. The residue (48.8 g) was taken up in 1,1'-oxybisethane and the precipitate was filtered off, yielding 45.3 g (90%) of 1-methyl-1H-pyrrole-2-acetic acid, hydrazine (interm. 7).
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65 mL
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0.326 mol
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300 mL
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Synthesis routes and methods II

Procedure details

A solution of 3.67 g. (0.015 mole) of 5-(ρ-toluoyl)-1-methyl-pyrrole-2-acetonitrile, 24 ml. of 1N sodium hydroxide, and 50 ml. of 95% ethanol is stirred and refluxed for twenty-four hours. The resulting solution is poured into ice acidified with dilute hydrochloric acid. A white solid precipitates which is extracted into ether. The ether phase is washed with a saturated solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent is evaporated and a white solid, 5-ρ-toluoyl)-1-methylpyrrole-2-acetic acid, is obtained which is recrystallized twice from isopropanol, M.P., 155°-157° C.
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0.015 mol
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Synthesis routes and methods III

Procedure details

A 50 ml round-bottomed flask, fitted with magnetic stirrer, oil bath preheated to 56° C. and addition funnel, is charged with a solution of 2.28 g (13.1 mmol, 3.47 eq) sodium hydroxulfite in 6 ml H2O+2 ml of the above KOH solution. To this reaction mixture is added a solution of 0.86 g (3.77 mmol) 1-methyl-α-trichloromethylpyrrole-2-methanol in 3 ml methanol, and then the remaining KOH solution is added dropwise over 5 min. After 1.5 hours, the flask is cooled and the reaction is washed with 15 ml Et2O. The aqueous phase is acidified with concentrated HCl to give pH 1-2, saturated with solid NaCl, and extracted three times with 30 ml of Et2O. The latter organic extracts are combined and dried over Na2SO4. The solvent is removed under reduced pressure to afford 0.40 g (76%) of crude 1-methylpyrrole-2-acetic acid.
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2.28 g
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6 mL
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0.86 g
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpyrrole-2-acetic acid
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Customer
Q & A

Q1: What is the primary metabolic pathway of Tolmetin in the human body, and how does it differ from other species?

A: Tolmetin, a drug containing the 1-Methylpyrrole-2-acetic acid moiety, is primarily metabolized in humans and monkeys through conjugation. [] The major metabolite found in their urine is 5-p-Carboxybenzoyl-1-methylpyrrole-2-acetic acid. Interestingly, rats display a different metabolic profile and do not exhibit significant conjugation of Tolmetin. [] This interspecies difference highlights the importance of considering metabolic variations during drug development.

Q2: How does the structure of this compound derivatives relate to their anti-inflammatory activity?

A: While the provided abstracts do not contain specific data on the structure-activity relationship of this compound derivatives, they suggest that modifications to the benzene ring can influence their anti-inflammatory properties. For instance, the research explores the effects of adding a methyl group at the 4-position of the benzene ring in 5-Benzoyl-1-methylpyrrole-2-acetic acids. [] Further investigation into the structural modifications and their impact on activity would be valuable for designing more potent and selective anti-inflammatory agents.

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